Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Description
Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate is an ester derivative of 5-(3,4-dichlorophenyl)-5-oxovaleric acid (CAS: 168135-66-8), which features a valeric acid backbone substituted with a 3,4-dichlorophenyl ketone group at the 5-position. The methyl esterification enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMRJKITYIBTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200859 | |
| Record name | Benzenepentanoic acid, 3,4-dichloro-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443311-62-3 | |
| Record name | Benzenepentanoic acid, 3,4-dichloro-δ-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443311-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentanoic acid, 3,4-dichloro-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cross-Condensation of Methyl Valerate with 3,4-Dichlorophenyl Ketones
A hypothetical route involves reacting methyl valerate with a 3,4-dichlorophenyl ketone under strong alkaline conditions. For example, using sodium methoxide in methanol, the ester enolate could attack the ketone’s carbonyl carbon, forming the β-keto ester backbone. However, the electron-withdrawing chlorine substituents on the aromatic ring may reduce the ketone’s electrophilicity, necessitating elevated temperatures or prolonged reaction times.
Dieckmann Cyclization Adaptations
While Dieckmann cyclization typically forms cyclic β-keto esters, linear analogs can be accessed through careful substrate design. If a diester precursor containing the 3,4-dichlorophenyl group undergoes intramolecular cyclization, subsequent ring-opening could yield the target compound. This approach would require precise control over reaction conditions to prevent over-cyclization.
Acylation of Methyl Acetoacetate Derivatives
Methyl acetoacetate, a classic β-keto ester, serves as a versatile starting material for aryl-functionalized derivatives. Introducing the 3,4-dichlorophenyl group via electrophilic aromatic substitution or transition metal-catalyzed coupling represents a plausible pathway:
Friedel-Crafts Acylation
Friedel-Crafts acylation could theoretically attach an acyl group to 3,4-dichlorobenzene. However, the electron-deficient nature of the dichlorinated aromatic ring impedes conventional Friedel-Crafts reactions, which favor electron-rich arenes. Alternative strategies, such as using Lewis acid catalysts like FeCl₃ or AlCl₃ under forcing conditions, might overcome this limitation.
Suzuki-Miyaura Coupling
A more modern approach involves palladium-catalyzed cross-coupling between a boronic acid derivative of 3,4-dichlorophenyl and a halogenated β-keto ester. For instance, methyl 5-bromo-5-oxovalerate could couple with 3,4-dichlorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base. This method offers regioselectivity and compatibility with sensitive functional groups.
Oxidation of Secondary Alcohol Precursors
Catalytic oxidation of secondary alcohols provides a controlled route to ketones. Applied to this compound, this strategy would involve:
Synthesis of 5-(3,4-Dichlorophenyl)-5-Hydroxyvalerate
First, preparing the secondary alcohol via Grignard addition:
Oxidative Conversion to Ketone
Oxidizing the secondary alcohol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane generates the ketone. Transition metal catalysts like RuCl₃ could also facilitate this transformation under milder conditions.
Hydrogenation of β-Keto Esters
While hydrogenation typically reduces ketones to alcohols, reverse engineering suggests that dehydrogenation of saturated esters could yield β-keto esters. For this compound:
Dehydrogenation Catalysts
Palladium on carbon (Pd/C) or copper chromite (CuCr₂O₄) at high temperatures (200–300°C) might abstract hydrogen from methyl 5-(3,4-dichlorophenyl)valerate, forming the ketone. This gas-phase reaction requires precise temperature control to prevent decomposition.
Enzymatic and Biocatalytic Methods
Emerging biocatalytic approaches offer sustainable alternatives:
Lipase-Catalyzed Esterification
Lipases such as Candida antarctica lipase B (CAL-B) can esterify 5-(3,4-dichlorophenyl)-5-oxovaleric acid with methanol in non-aqueous media. This method avoids harsh acids and provides high enantioselectivity if chiral centers are present.
Whole-Cell Biotransformations
Engineered Escherichia coli expressing ketoreductases could theoretically reduce diketones to β-keto esters. However, toxicity of the dichlorophenyl moiety to microbial systems presents a significant challenge.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Challenges | Yield Potential |
|---|---|---|---|
| Claisen Condensation | Simple reagents; scalable | Limited electrophilicity of aryl ketones | Moderate (40–60%) |
| Suzuki Coupling | High regioselectivity; mild conditions | Costly catalysts; halogenated precursors | High (70–85%) |
| Alcohol Oxidation | Controlled oxidation; predictable outcomes | Multiple steps; over-oxidation risks | Moderate (50–70%) |
| Biocatalytic | Eco-friendly; enantioselective | Substrate toxicity; slow reaction rates | Low (20–40%) |
Scientific Research Applications
Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include enzyme inhibition, receptor binding, and subsequent downstream signaling effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Methyl 5-(3,5-Difluorophenyl)-3-methyl-5-oxovalerate
- Structure : Differs by the substitution of 3,4-dichloro with 3,5-difluoro groups and an additional methyl group at the 3-position.
- Properties: Molecular weight = 256 g/mol, CAS: 1443350-58-0. However, the methyl group introduces steric hindrance, which may limit conformational flexibility .
- Applications : Used in scientific research as a synthetic intermediate, with stringent safety protocols due to its hazardous handling requirements .
Ethyl 5-(3-Chloro-4-fluorophenyl)-5-oxovalerate
- Structure : Ethyl ester with a 3-chloro-4-fluorophenyl group.
- Properties : Similar backbone but with mixed halogen substitution. The fluorine atom may enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitutions. This compound is discontinued in commercial catalogs, suggesting challenges in stability or synthesis .
Urea Derivatives with 3,4-Dichlorophenyl Moieties
- Example : Compound 4t (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) exhibits potent antitubercular activity (MIC = 0.25 µg/mL), outperforming analogs with methyl or trifluoromethyl groups. The 3,4-dichlorophenyl group enhances hydrophobic interactions and target binding, while bulkier substituents (e.g., methyl) reduce efficacy due to steric clashes .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Methyl 5-(3,4-Dichlorophenyl)-5-oxovalerate and Analogs
Pharmacological Relevance
- Binding Interactions : Ligands featuring 3,4-dichlorophenyl groups (e.g., 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione) demonstrate high molecular weights (~491 g/mol) and complex heterocyclic architectures, enabling interactions with targets like NUDT5 in cancer research .
- Steric vs. Electronic Effects : The dichlorophenyl group’s electron-withdrawing nature enhances electrophilicity at the ketone, facilitating nucleophilic additions. In contrast, methyl or trifluoromethyl groups introduce steric bulk, reducing reactivity and bioactivity .
Biological Activity
Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate, a compound with significant biological activity, has gained attention in various fields, including pharmacology and environmental science. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 1443311-62-3
- Molecular Formula : C₁₁H₈Cl₂O₃
- Molecular Weight : 263.09 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions at the molecular level. The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
- Cell Cycle Regulation : Research indicates that it can affect cell cycle progression, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains suggests a role in microbial inhibition.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : The compound has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant antiproliferative effects.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Bacterial Inhibition : Effective against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation to form carboxylic acids. The dichlorophenyl group stabilizes intermediates through resonance and inductive effects.
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| KMnO₄ in H₂SO₄ (acidic) | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | ~85% | |
| CrO₃ in acetone (Jones) | Same as above | ~78% |
Mechanism :
-
Acidic KMnO₄ oxidizes the ketone to a carboxylic acid via enolate formation and subsequent cleavage.
-
Chromium-based oxidants follow a similar pathway but require controlled conditions to avoid over-oxidation.
Reduction Reactions
The ketone and ester groups are susceptible to reduction, with selectivity depending on reagents.
| Reagent/Conditions | Product | Selectivity | References |
|---|---|---|---|
| LiAlH₄ in THF (0°C → reflux) | 5-(3,4-Dichlorophenyl)-5-hydroxyvalerate | Ketone → alcohol | |
| NaBH₄ in MeOH | Partial reduction of ketone | Low |
Notes :
-
LiAlH₄ reduces both the ketone (to a secondary alcohol) and the ester (to a primary alcohol).
-
NaBH₄ selectively reduces the ketone but requires prolonged reaction times.
Hydrolysis Reactions
The ester group hydrolyzes under acidic or basic conditions:
| Conditions | Product | Rate (k) | References |
|---|---|---|---|
| 1M NaOH, reflux, 4h | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | 0.25 h⁻¹ | |
| H₂SO₄ (cat.), H₂O, reflux | Same as above | 0.18 h⁻¹ |
Mechanism :
-
Base-promoted hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl.
-
Acidic hydrolysis involves protonation of the carbonyl, enhancing electrophilicity.
Substitution Reactions
The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS), while the ester undergoes nucleophilic acyl substitution (NAS).
Aromatic Substitution
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| NH₃, Cu catalyst, 150°C | 5-(3-Amino-4-chlorophenyl)-5-oxovalerate | ~60% | |
| NaOMe, DMF, 100°C | Methoxy-substituted derivative | ~45% |
Ester Substitution
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| Benzylamine, EDCI/DMAP | 5-(3,4-Dichlorophenyl)-5-oxovaleramide | ~92% | |
| PhMgBr, THF, -78°C → RT | Ketone-adduct (Grignard) | ~75% |
Key Insight :
-
EDCI/DMAP facilitates amide bond formation via activation of the ester carbonyl .
-
Grignard reagents add to the ketone, forming tertiary alcohols.
Coupling Reactions
Palladium-catalyzed cross-coupling is feasible with modified substrates:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| Pd(OAc)₂, CO, Et₃SiH | Aldehyde derivative (via carbonylation) | ~68% |
Mechanism :
Condensation Reactions
The ketone participates in aldol condensations under basic conditions:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| LDA, THF, -78°C → PhCHO | β-Hydroxy ketone adduct | ~82% |
Application :
-
Forms chiral intermediates for pharmaceutical synthesis.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Notes |
|---|---|---|
| Oxidation | 1.2× faster | Enhanced by electron-withdrawing Cl |
| Ester Hydrolysis | 0.8× slower | Steric hindrance from dichlorophenyl |
| Aromatic Substitution | 1.5× faster | Activated by Cl groups for NAS |
Research Findings
-
Antimicrobial Derivatives : Hydrolysis products (e.g., 5-oxovaleric acid derivatives) show moderate activity against S. aureus (MIC = 32 µg/mL).
-
Industrial Scalability : Continuous-flow reactors improve esterification yields to >95%.
Q & A
Basic: What are the optimal synthetic routes for Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate, and how are intermediates characterized?
Answer:
The synthesis of aryl-valerate derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution of pre-functionalized dichlorophenyl precursors. For example, intermediates like 5-((3,4-dichlorophenyl)methyl)tetrazole (Figure S31 in ) are synthesized using nano-TiCl4·SiO2 as a catalyst, followed by characterization via FT-IR (stretching vibrations for C-Cl at 750–800 cm⁻¹) and NMR (1H/13C chemical shifts for dichlorophenyl protons at δ 7.2–7.8 ppm and carbonyl carbons at δ 170–180 ppm). Ensure purity via recrystallization in ethanol/water mixtures (1:3 v/v).
Basic: How can researchers validate the structural integrity of this compound derivatives?
Answer:
Use multi-spectral analysis :
- 1H NMR : Confirm the methyl ester group (singlet at δ 3.6–3.8 ppm) and dichlorophenyl aromatic protons (δ 7.2–7.8 ppm).
- 13C NMR : Identify the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C12H11Cl2O3 at m/z 289.02). Cross-reference with computational tools like Gaussian for optimized geometries.
Advanced: How do electronic effects of the 3,4-dichlorophenyl group influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing Cl substituents activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For example, in Suzuki-Miyaura couplings, the dichlorophenyl group stabilizes the transition state via resonance withdrawal, enhancing reaction rates with electron-rich boronic acids . Computational studies (DFT at B3LYP/6-31G*) can model charge distribution to predict regioselectivity.
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
Impurities like residual dichlorophenyl starting materials or oxidized byproducts (e.g., carboxylic acids) require HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Limit of detection (LOD) can be improved to <0.1 ppm using MRM transitions (e.g., m/z 289 → 253 for the parent ion). Calibrate against certified reference standards .
Advanced: How can molecular docking predict the bioactivity of this compound derivatives?
Answer:
Docking studies (e.g., AutoDock Vina) using ligands like 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethylpurine-2,6-dione (PDB: 5NWH) reveal binding affinities to targets like NUDT5 (ΔG ≈ -9.2 kcal/mol). Optimize hydrogen bonds between the dichlorophenyl group and active-site residues (e.g., Arg44 in NUDT5) . Validate with SPR or ITC assays.
Advanced: What mechanistic insights explain contradictory data in catalytic reductions of the ketone moiety?
Answer:
Contradictions in catalytic hydrogenation yields (e.g., Pd/C vs. Raney Ni) arise from steric hindrance by the dichlorophenyl group. DFT calculations show that Pd/C favors adsorption on (111) facets (ΔEads = -1.8 eV), while Ni catalysts exhibit stronger binding (ΔEads = -2.5 eV), leading to over-reduction. Use low-pressure H2 (1–2 atm) and THF as solvent to mitigate side reactions .
Basic: What are the stability considerations for this compound under varying pH conditions?
Answer:
The ester group hydrolyzes under alkaline conditions (pH > 10) to form 5-(3,4-dichlorophenyl)-5-oxovaleric acid. Monitor degradation via HPLC-UV at 254 nm. For long-term storage, maintain pH 4–6 in amber vials at -20°C. Add antioxidants like BHT (0.1% w/v) to prevent radical-mediated decomposition .
Advanced: How do structural analogs with trifluoromethyl or oxadiazole substitutions compare in agrochemical applications?
Answer:
Analogues like 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-dihydroisoxazol-3-yl)-2-methylbenzoic acid (CAS: N/A) show enhanced herbicidal activity due to increased lipophilicity (logP ≈ 3.8 vs. 2.5 for the parent compound). Structure-activity relationship (SAR) studies correlate the CF3 group with improved membrane permeability (PAMPA assay, Pe ≈ 12 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
